(2,4-Dimethylphenyl)(furan-2-yl)methanamine
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Overview
Description
(2,4-Dimethylphenyl)(furan-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a methanamine group, which is further substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(furan-2-yl)methanamine typically involves the reaction of 2,4-dimethylbenzaldehyde with furan-2-ylmethanamine. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. The reaction conditions usually include a solvent like ethanol or methanol and are conducted under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(furan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,4-Dimethylphenyl)(furan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(furan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine: Contains a more complex substituent on the furan ring.
Uniqueness
(2,4-Dimethylphenyl)(furan-2-yl)methanamine is unique due to the presence of both the 2,4-dimethylphenyl group and the furan ring, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)-(furan-2-yl)methanamine |
InChI |
InChI=1S/C13H15NO/c1-9-5-6-11(10(2)8-9)13(14)12-4-3-7-15-12/h3-8,13H,14H2,1-2H3 |
InChI Key |
WPJAAUMYHLQNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CO2)N)C |
Origin of Product |
United States |
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